molecular formula C11H13N5O B1237795 N-Urocanylhistamine CAS No. 53215-86-4

N-Urocanylhistamine

Cat. No.: B1237795
CAS No.: 53215-86-4
M. Wt: 231.25 g/mol
InChI Key: RYFPSMUWVMCWSD-OWOJBTEDSA-N
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Description

Historical Context of N-Urocanylhistamine Discovery and Initial Characterization

This compound was first identified in 1973. mdpi.com It was discovered as a naturally occurring substance in the soft tissues of the neogastropod mollusk Drupa concatenata, a species found in the Philippines. mdpi.comresearchgate.netnast.ph Researchers M. Roseghini, A.C. Alcala, and T. Vitali were credited with the initial finding, where they noted significant quantities of this novel histamine (B1213489) derivative. nast.ph

Initial characterization of the compound established it as N-imidazolpropionylhistamine. nast.ph The formal designation for the compound is (E)-3-(1H-imidazol-5-yl)-N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide. nih.gov Its molecular formula was determined to be C₁₁H₁₃N₅O, with a molecular weight of 231.25 g/mol . For many years following its discovery, there were no published reports detailing its chemical synthesis. mdpi.com

This compound's Position within the Broader Family of Histamine Derivatives and Biogenic Amines

This compound is classified as a biogenic amine and a natural derivative of histamine. mdpi.comnih.gov Biogenic amines are nitrogen-containing compounds produced through the metabolic processes of microorganisms, primarily by the decarboxylation of amino acids. nih.govfrontiersin.org This family includes well-known compounds such as histamine (from histidine), cadaverine (B124047) (from lysine), and putrescine (from ornithine). nih.govscirp.org

Structurally, this compound is a hybrid molecule that combines elements from its two building blocks: histamine and urocanic acid. The histamine component provides the ethylamine-imidazole group, while urocanic acid contributes the α,β-unsaturated carboxylic acid moiety, which forms an amide linkage with the histamine part. This unique structure, featuring two imidazole (B134444) rings connected by a propenamide chain, distinguishes it from other histamine derivatives and is central to its chemical properties.

Rationale for Continued Academic Investigation of this compound

Despite its discovery decades ago, the precise biological role of this compound in the organisms in which it is found remains largely unknown, providing a strong impetus for continued research. mdpi.com The initial synthetic efforts were part of a broader project aimed at discovering new agonists for the histamine H₂ receptor, a key target in regulating gastric acid secretion. mdpi.com

The compound's structure is also a significant driver of academic interest. It is structurally related to molecules that have demonstrated utility in metal complexation and non-enzymatic catalysis. mdpi.comresearchgate.net The presence of multiple hydrogen bond donors and acceptors enhances its capacity for intermolecular interactions compared to its parent molecules, histamine and urocanic acid. Furthermore, the geometric isomerism due to the carbon-carbon double bond, with the naturally occurring form being the thermodynamically favored E-configuration, adds another layer of chemical complexity that invites investigation.

Overview of Current Research Landscape and Key Unanswered Questions Regarding this compound

The current research landscape for this compound has expanded from its initial isolation to include detailed synthetic and structural studies. A significant breakthrough was the development of a successful synthesis method using benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) as a coupling agent, which provided good product yields and enabled further study. mdpi.com

X-ray crystallography has been employed to elucidate the three-dimensional structure of this compound. mdpi.com These studies revealed a monoclinic crystal system and extensive intermolecular hydrogen bonding networks that stabilize the crystal lattice. mdpi.com These networks involve interactions between amide carbonyl oxygens and imidazole nitrogen-hydrogen donors, as well as imidazole-to-imidazole hydrogen bonds. mdpi.com

The primary unanswered question remains the definitive biological function of this compound. While its potential as a histamine H₂ receptor agonist was an early hypothesis, its full pharmacological profile and its natural role in marine gastropods are still areas of active investigation. mdpi.com Exploring its potential bioactivities, informed by its unique structure, continues to be a key focus for future research. researchgate.netrasayanjournal.co.innih.govplos.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Systematic Name (E)-3-(1H-imidazol-5-yl)-N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide nih.gov
Molecular Formula C₁₁H₁₃N₅O
Molecular Weight 231.25 g/mol
CAS Registry No. 53215-86-4
Crystal System Monoclinic
Configuration Predominantly E-configuration (trans)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53215-86-4

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

(E)-3-(1H-imidazol-5-yl)-N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C11H13N5O/c17-11(2-1-9-5-12-7-15-9)14-4-3-10-6-13-8-16-10/h1-2,5-8H,3-4H2,(H,12,15)(H,13,16)(H,14,17)/b2-1+

InChI Key

RYFPSMUWVMCWSD-OWOJBTEDSA-N

SMILES

C1=C(NC=N1)CCNC(=O)C=CC2=CN=CN2

Isomeric SMILES

C1=C(NC=N1)CCNC(=O)/C=C/C2=CN=CN2

Canonical SMILES

C1=C(NC=N1)CCNC(=O)C=CC2=CN=CN2

Synonyms

N-urocanylhistamine

Origin of Product

United States

Natural Occurrence and Ecological Distribution of N Urocanylhistamine

Identification of N-Urocanylhistamine in Marine Invertebrates

This compound has been identified as a naturally occurring compound primarily within the phylum Mollusca, showcasing the intricate secondary metabolism of these organisms.

Research has consistently pointed to gastropod mollusks as the principal biological sources of this compound. Specifically, species within the superfamily Muricoidea, a group of predatory marine snails, are known to contain this compound. nih.gov Studies have identified this compound alongside other biogenic amines in these carnivorous gastropods, suggesting a specialized metabolic pathway within this taxonomic group. nih.gov

The following table provides a summary of key gastropod superfamilies and families within the Neogastropoda order known for producing a variety of bioactive compounds, including the context for this compound's discovery.

Within these marine gastropods, this compound is not uniformly distributed but is instead localized in specific tissues. The hypobranchial gland, a mucus-secreting organ located in the mantle cavity of many sea snails, has been identified as a primary site for the concentration of this compound and other bioactive compounds. nih.gov In some species, very high amounts of related choline (B1196258) esters are found strictly localized in the median area of this gland. nih.gov The hypobranchial gland is a complex organ responsible for producing a variety of substances, including the precursors to the famous dye Tyrian purple in some muricid molluscs. scu.edu.au The presence of this compound in this gland suggests it may play a role in the chemical defense or other physiological processes of the snail. researchgate.net

Comparative Analysis of this compound Distribution Across Phyla

While the presence of this compound is well-documented in certain gastropod mollusks, its distribution across other marine invertebrate phyla is not as clear. The vast chemical diversity of marine invertebrates, which has yielded thousands of bioactive molecules, suggests that similar compounds may exist in other groups. nih.gov However, current research has predominantly focused on Mollusca, leaving a significant knowledge gap regarding the broader phylogenetic distribution of this compound.

To date, there is limited to no specific reporting of this compound in major marine invertebrate phyla outside of Mollusca, such as Porifera (sponges), Cnidaria (corals, jellyfish), Annelida (segmented worms), Arthropoda (crustaceans), and Echinodermata (starfish, sea urchins). These phyla are known to produce a wide array of their own unique secondary metabolites. ijpsr.comundip.ac.id The apparent absence of this compound in these groups may suggest a specialized evolutionary development of its biosynthetic pathway within the molluscan lineage, particularly in the neogastropods. Further targeted chemical analyses of a wider range of marine invertebrates are needed to confirm this apparent phylogenetic restriction.

The table below summarizes the current state of knowledge regarding the distribution of this compound across major marine invertebrate phyla.

Biosynthetic and Metabolic Pathways of N Urocanylhistamine

Proposed Biosynthetic Precursors: Urocanic Acid and Histamine (B1213489)

The fundamental building blocks for the biosynthesis of N-urocanylhistamine are urocanic acid and histamine. Urocanic acid itself is a derivative of the amino acid histidine, formed through a deamination process catalyzed by the enzyme histidine ammonia-lyase. Histamine is also derived from histidine via decarboxylation. The formation of this compound involves the creation of an amide bond between the carboxyl group of urocanic acid and the primary amino group of histamine's ethylamine (B1201723) side chain. This conjugation results in a hybrid molecule that incorporates the structural features of both its precursors.

Enzymatic Mechanisms of this compound Formation (Hypothetical and Verified Pathways)

The precise enzymatic machinery responsible for the in-vivo synthesis of this compound is not yet fully elucidated. However, the formation of the amide bond is a key step.

Amide Bond Formation via Specific Enzymes

The formation of an amide bond is a fundamental biochemical reaction. nih.govresearchgate.net In biological systems, this process is typically catalyzed by specific enzymes. nih.gov While the exact enzyme that synthesizes this compound has not been definitively identified, it is hypothesized to be a member of the ligase family, which are enzymes that catalyze the joining of two molecules. The reaction would likely involve the activation of urocanic acid's carboxyl group, possibly through the formation of an acyl-adenylate or acyl-phosphate intermediate, followed by a nucleophilic attack from the amino group of histamine. nih.gov

In laboratory settings, this compound has been synthesized using coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). mdpi.com This chemical synthesis mimics the amide bond formation that occurs biologically.

Catabolism and Degradation Pathways of this compound

The breakdown of this compound is presumed to occur through enzymatic hydrolysis, although specific enzymes have not been fully characterized.

Enzymatic Hydrolysis and Metabolite Identification

Enzymatic hydrolysis would cleave the amide bond of this compound, releasing its constituent precursors: urocanic acid and histamine. nih.govmdpi.comresearchgate.net This process is the reverse of its synthesis. The resulting metabolites, urocanic acid and histamine, would then enter their respective metabolic pathways. For instance, histamine is primarily metabolized through two main pathways: N-methylation to N-methylhistamine by histamine-N-methyltransferase (HNMT) and oxidative deamination to imidazole (B134444) acetaldehyde (B116499) by diamine oxidase (DAO). testcatalog.orgresearchgate.net The subsequent catabolism of urocanic acid can vary between organisms. researchgate.netfrontiersin.org

Interrelationship with Other Histamine Metabolites and Derivatives

This compound is part of a broader family of naturally occurring histamine derivatives where the amino group of the side chain is modified. Other notable members of this family include:

Imidazolepropionylhistamine: Another histamine derivative where the side chain is conjugated with imidazolepropionic acid. researchgate.net

Carcinine (β-alanylhistamine): Formed by the conjugation of histamine with β-alanine. nih.gov

These derivatives highlight the diverse metabolic fates of histamine beyond its well-known roles as a neurotransmitter and inflammatory mediator. The formation of these conjugates represents a pathway for modifying histamine's biological activity and clearance.

Comparative Biochemistry of this compound Metabolism Across Different Biological Systems

In mammals, the focus has largely been on the individual roles of its precursors, urocanic acid and histamine. Urocanic acid is a significant component of the skin's stratum corneum and is involved in UV radiation absorption and immunosuppression. osti.govnih.gov Histamine is a well-known mediator of allergic reactions and inflammation. jnmjournal.org The potential for the formation and metabolism of this compound in mammals, and its physiological implications, remains an area for further investigation.

Chemical Synthesis Methodologies for N Urocanylhistamine Analogues and Derivatives in Research

Carbodiimide-Mediated Amidation Protocols

Carbodiimide-mediated amidation is a widely employed and versatile method for the synthesis of N-urocanylhistamine. This approach involves the activation of the carboxylic acid group of urocanic acid by a carbodiimide (B86325) reagent, which facilitates the subsequent nucleophilic attack by the primary amine of histamine (B1213489) to form the amide bond.

Reaction Conditions and Optimization Strategies (e.g., EDC/HOBt Coupling)

A prevalent and effective carbodiimide-mediated protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). universite-paris-saclay.fr The use of HOBt is crucial as it minimizes the risk of racemization and suppresses the formation of an N-acylurea byproduct, which can arise from the rearrangement of the O-acylisourea intermediate. researchgate.netpeptide.comtaylorandfrancis.com

The reaction is typically carried out in an anhydrous aprotic solvent, such as dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions with moisture. The process begins with the activation of urocanic acid with EDC and HOBt. This mixture is often stirred at a reduced temperature, such as 0°C, before the addition of histamine.

Several factors must be optimized to ensure a successful coupling. The pKa of histamine's imidazole (B134444) ring necessitates careful pH control, often through the use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), to prevent salt formation that would impede the reaction. To mitigate the self-dimerization of histamine, a slight molar excess of histamine is commonly used, and the reaction temperature is maintained below 25°C. While DMF is an effective solvent for solubilizing the reactants, its high boiling point can complicate purification. Alternative solvent systems, such as biphasic mixtures of tetrahydrofuran (B95107) (THF) and water, have been explored to simplify the removal of solvent residues.

The reaction typically proceeds at room temperature for 12 to 18 hours. Following the reaction, the crude product is subjected to purification, yielding this compound as a white solid with reported yields between 62% and 68%.

Parameter Condition/Reagent Purpose
Coupling ReagentsEDC (1.5 equiv), HOBt (1.2 equiv)Activates carboxylic acid, minimizes side reactions
ReactantsUrocanic acid (1.0 equiv), Histamine HCl (1.1 equiv)Starting materials for the amide bond formation
BaseDIPEA (3.0 equiv)Neutralizes HCl salt and maintains optimal pH
SolventAnhydrous DMFSolubilizes reactants
Temperature0°C (activation), Room Temp (coupling)Controls reaction rate and minimizes side reactions
Reaction Time12–18 hoursAllows for completion of the reaction
Yield62–68%

Acid Chloride Route for this compound Synthesis

An alternative to carbodiimide-mediated coupling is the acid chloride route. This two-step method involves the initial conversion of urocanic acid to its more reactive acid chloride derivative, which then readily reacts with histamine to form the desired amide. This method can offer faster reaction times compared to carbodiimide protocols.

Chlorination and Amine Coupling Steps

The first step, chlorination, is typically achieved by refluxing urocanic acid with a chlorinating agent such as thionyl chloride (SOCl₂) in a suitable solvent like dichloromethane (B109758) (DCM). arkat-usa.orgorgsyn.org The reaction is generally carried out for a few hours, after which the excess thionyl chloride and solvent are removed under vacuum to yield the crude urocanoyl chloride.

In the subsequent amine coupling step, the urocanoyl chloride is dissolved in a solvent like tetrahydrofuran (THF) and added dropwise to a solution of histamine. A base, such as DIPEA, is required to neutralize the hydrogen chloride that is formed as a byproduct of the reaction. derpharmachemica.com The reaction mixture is stirred for a period to allow for the formation of this compound. This method, while faster, often results in lower yields (around 55-60%) due to side reactions like the dimerization of histamine. Stringent anhydrous conditions are necessary to prevent the hydrolysis of the highly reactive acid chloride intermediate.

Step Reagents and Conditions Purpose
Chlorination Urocanic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Reflux for 2 hoursTo convert the carboxylic acid to the more reactive acid chloride.
Amine Coupling Urocanoyl chloride, Histamine (2.0 equiv), DIPEA (4.0 equiv), Tetrahydrofuran (THF)To form the amide bond between the acid chloride and the amine.

PyBOP Coupling Protocols and Related Amide Coupling Reactions

Phosphonium-based coupling reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), have proven to be particularly effective for the synthesis of this compound and its analogues. mdpi.comnih.gov In some reported syntheses, PyBOP has been successful where carbodiimide reagents like DCC and EDC were not. mdpi.comnih.gov

The general procedure involves dissolving histamine dihydrochloride (B599025) in methanol (B129727) with a base like diisopropylethylamine (DIEA) to generate the free base of histamine. mdpi.comnih.gov After removing the methanol, the residue is dissolved in anhydrous dimethylformamide. mdpi.comnih.gov To this solution, cooled to 0°C, is added the carboxylic acid, additional DIEA, and PyBOP, often dissolved in dichloromethane. mdpi.comnih.gov The reaction is then stirred for 24 hours at room temperature. mdpi.comnih.gov This method has been reported to provide good yields (68–86%) of the purified products. mdpi.comnih.gov PyBOP is known for its rapid and efficient coupling with minimal side reactions. peptide.com

Purification Techniques for Synthetic this compound (e.g., Silica (B1680970) Gel Chromatography)

Regardless of the synthetic route employed, purification of the crude product is a critical step to obtain this compound of high purity. The most commonly reported method for this purification is silica gel chromatography. mdpi.comresearchgate.net

In this technique, the crude reaction mixture is loaded onto a column packed with silica gel. rochester.edu A suitable solvent system, known as the eluent, is then passed through the column. The components of the mixture separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent). For the purification of this compound, a common eluent system is a mixture of dichloromethane and methanol, typically in a 9:1 ratio. mdpi.comresearchgate.net The fractions containing the desired product are collected, and the solvent is evaporated to yield the purified this compound, often as a white solid. Thin-layer chromatography (TLC) is frequently used to monitor the progress of the separation. researchgate.net

Development of Novel Synthetic Routes for this compound Derivatives

The development of novel synthetic routes for this compound derivatives is an active area of research, driven by the need for more efficient, cost-effective, and environmentally friendly methods. mdpi.commdpi.com Research in this area often focuses on the use of new catalysts, alternative activating agents, and greener reaction conditions. mdpi.combeilstein-journals.org

Scalability Considerations for Research-Grade Synthesis

Selection of Coupling Reagents

The core of this compound synthesis involves the formation of an amide bond between urocanic acid and histamine. The choice of coupling reagent for this step is paramount for scalability. Research into the synthesis of this compound has shown that not all standard amide bond-forming reagents are effective. nih.gov

A systematic study on the synthesis of this compound and its derivatives evaluated several common coupling reagents. nih.gov The phosphonium (B103445) salt-based reagent, benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (PyBOP), proved to be successful. nih.gov In contrast, attempts to use carbodiimide-based reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl), were unsuccessful. nih.gov In the case of DCC, a reagent frequently used in the synthesis of other histamine amide derivatives, the reaction failed to produce the desired product, yielding only an O→N-acyl rearrangement byproduct and unreacted starting materials after 24 hours. nih.gov

This finding is critical for scalability, as DCC, while inexpensive, often forms a dicyclohexylurea (DCU) byproduct that is insoluble in many common solvents, complicating purification via filtration. peptide.com The failure of both DCC and the water-soluble EDC.HCl necessitates the use of more specialized, and often more expensive, reagents like PyBOP for a viable synthesis. nih.gov Phosphonium reagents like PyBOP are known to be highly efficient and can be more suitable for difficult couplings, though their cost and the need to remove phosphorus-containing byproducts must be considered when scaling up. sigmaaldrich.com

Purification and Yield

For gram-scale synthesis, optimization to induce direct crystallization of the product from the reaction mixture would be a superior alternative to chromatography. This would streamline the workup process, reduce solvent waste, and simplify the isolation of the final compound.

Process Parameters and Reproducibility

Scaling up a reaction requires careful control over process parameters to ensure reproducibility between batches. acs.org For the synthesis of this compound, key parameters include:

Temperature: The coupling reaction is initiated at 0°C before being stirred at room temperature. nih.gov In larger reactors, maintaining uniform temperature and efficient heat dissipation becomes more challenging.

Reagent Stoichiometry: The procedure uses specific equivalents of the carboxylic acid, PyBOP, and the base (diisopropylethylamine, DIEA). nih.gov Precise control of these ratios is essential to maximize yield and minimize side-product formation at a larger scale.

Reaction Time: A 24-hour reaction time is reported. nih.gov Optimization studies could potentially reduce this time, improving throughput for multi-gram production.

The following table summarizes the key findings regarding the choice of coupling reagents and their implications for the scalability of this compound synthesis.

Interactive Data Table: Comparison of Coupling Methods for this compound Synthesis

Coupling ReagentReported Outcome for this compound SynthesisTypical Yield Range (After Purification)Scalability Considerations & Challenges
PyBOP Successful coupling reaction nih.gov68-86% nih.gov- Higher reagent cost.- Formation of phosphorus byproducts requiring removal.- Purification by column chromatography can be a bottleneck. nih.gov
DCC Unsuccessful; led to side products and starting materials nih.gov0%- Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification even in successful reactions. peptide.com- Prone to O→N-acyl rearrangement side reactions in this specific synthesis. nih.gov
EDC.HCl Unsuccessful nih.gov0%- Although water-soluble byproducts simplify removal, the reagent was ineffective for this particular transformation. nih.gov

Advanced Analytical Methodologies for N Urocanylhistamine Characterization in Research Settings

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a powerful tool for probing the molecular structure of N-urocanylhistamine, offering non-destructive and highly detailed information. numberanalytics.com By integrating data from various spectroscopic methods, researchers can confidently determine its molecular structure. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. nih.govfrontiersin.org

¹H NMR spectra are instrumental in identifying the number of different types of protons and their neighboring environments. For this compound, the presence of a carbon-carbon double bond in the propenamide chain gives rise to geometric isomerism. The coupling constant between the alkene protons, observed to be 15.6 Hz, is characteristic of the E-configuration (trans), which is the thermodynamically more stable and naturally occurring isomer. The chemical shifts in ¹H NMR are influenced by the proximity of electronegative atoms like oxygen and nitrogen, as well as by the presence of unsaturated systems such as the imidazole (B134444) rings and the C=C double bond. pressbooks.pub

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. libretexts.org Each unique carbon atom in this compound produces a distinct signal, and the chemical shifts are indicative of their functional group and bonding environment. For instance, the carbonyl carbon of the amide group typically appears at a significantly different chemical shift compared to the sp² carbons of the imidazole rings and the vinyl group, or the sp³ carbons of the ethylamine (B1201723) chain. organicchemistrydata.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.org

A study reporting the synthesis of this compound provided the following NMR data, measured in CD₃OD:

Interactive Data Table: NMR Spectroscopic Data for this compound nih.gov

NucleusChemical Shift (δ, ppm)
¹HReferenced to CH₃OH (δ 3.31)
¹³CReferenced to ¹³C in CH₃OH (δ 49.1)

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. numberanalytics.com It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). msu.edu

The molecular formula of this compound is C₁₁H₁₃N₅O, giving it a molecular weight of 231.25 g/mol . Mass spectrometry confirms this molecular weight. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing biomolecules like this compound. wikipedia.org It generates ions directly from a solution, minimizing fragmentation and typically producing a prominent protonated molecule, [M+H]⁺. wikipedia.orgnthu.edu.tw In the case of this compound, ESI-MS would be expected to show a strong signal at m/z 232, corresponding to the [M+H]⁺ ion. nih.gov This technique is highly sensitive and can be used to analyze complex mixtures. nthu.edu.tw

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgthermofisher.com This hybrid technique is invaluable for analyzing this compound in complex biological or synthetic mixtures. wikipedia.orgnih.gov The liquid chromatography step separates this compound from other components in the sample before it enters the mass spectrometer for detection. thermofisher.com Reverse-phase HPLC using a C18 column is a common method for the separation of histamine (B1213489) derivatives, and when coupled with MS, it provides both retention time and mass data, increasing the confidence of identification. wikipedia.org

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the protonated this compound ion ([M+H]⁺ at m/z 232) would be isolated and then subjected to collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing details about its structure. msu.edu For instance, fragmentation of protonated histamine is known to involve the loss of an ammonia (B1221849) (NH₃) group. nih.govresearchgate.net Similar fragmentation pathways, such as cleavage of the amide bond or fragmentation of the imidazole rings, would be expected for this compound, providing definitive structural confirmation. libretexts.orglibretexts.org

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Precursor Ion (m/z)TechniqueExpected Fragment Ions (m/z)Interpretation
232 ([M+H]⁺)MS/MS (CID)VariesCleavage of the amide bond, loss of small neutral molecules (e.g., NH₃, H₂O), fragmentation of the imidazole rings.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound after synthesis and for assessing its purity. jsmcentral.orgrotachrom.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

For the isolation and purification of this compound, column chromatography is frequently employed. nih.govnih.gov Silica (B1680970) gel is a common stationary phase, and a mobile phase consisting of a mixture of solvents, such as dichloromethane (B109758) and methanol (B129727) (e.g., a 9:1 ratio), can be used to elute the compound. nih.gov

Purity assessment is often carried out using high-performance liquid chromatography (HPLC), particularly with a reverse-phase C18 column. jsmcentral.org A gradient elution with a mobile phase containing solvents like acetonitrile (B52724) and water with an additive like trifluoroacetic acid allows for the separation of this compound from any remaining starting materials or byproducts. Detection is typically performed using a UV detector, as the imidazole rings and the conjugated system in this compound absorb UV light. researchgate.net Purity levels greater than 98% can be confirmed with this method. Thin-layer chromatography (TLC) can also be used for rapid qualitative analysis during the synthesis and purification process. nih.govjsmcentral.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in complex mixtures. openaccessjournals.comadvancechemjournal.comresearchgate.net This method leverages the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase to achieve high-resolution separations. researchgate.net

In the context of this compound analysis, reversed-phase HPLC is a commonly employed mode. advancechemjournal.com This involves a non-polar stationary phase and a polar mobile phase. Consequently, more polar compounds elute first, while non-polar compounds are retained longer on the column. advancechemjournal.comresearchgate.net The selection of the mobile phase, often a mixture of solvents like acetonitrile and water, is critical for achieving optimal resolution and selectivity. globalresearchonline.net The chemical properties of this compound, including its polarity and the presence of imidazole rings, dictate its retention behavior and separation from other components in a sample matrix.

Modern HPLC systems are equipped with sensitive detectors, such as UV-visible or mass spectrometry detectors, which enhance the technique's precision and versatility in identifying and quantifying this compound. openaccessjournals.com The ability of HPLC to provide accurate and reproducible results makes it indispensable for quality control in pharmaceutical analysis and for various research applications. researchgate.netbiomedpharmajournal.org

Table 1: HPLC Parameters for this compound Analysis

Parameter Description Typical Conditions for this compound
Stationary Phase The solid material in the column that interacts with the analyte. Reversed-phase C18 (octadecylsilane) columns are frequently used due to their non-polar nature, which allows for effective separation of polar compounds like this compound.
Mobile Phase The solvent that moves the analyte through the column. A gradient or isocratic mixture of a polar organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. The pH of the buffer can be adjusted to control the ionization state of the imidazole rings, thereby influencing retention.
Detector The component that measures the analyte as it elutes from the column. UV detector set at a wavelength where the imidazole ring absorbs strongly (around 210-230 nm). Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for more definitive identification and structural information.
Flow Rate The speed at which the mobile phase passes through the column. Typically in the range of 0.5 - 2.0 mL/min, optimized to balance separation time and resolution.

| Injection Volume | The amount of sample introduced into the system. | Varies depending on the concentration of this compound in the sample and the sensitivity of the detector, usually in the microliter range. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis of this compound. nih.govijcrt.orgmerckmillipore.com It is particularly useful for monitoring reaction progress, assessing compound purity, and identifying suitable solvent systems for column chromatography. ijcrt.orglibretexts.org

The principle of TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, the stationary phase, which is most commonly silica gel or alumina. nih.govijcrt.org The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents, the mobile phase. The mobile phase ascends the plate via capillary action, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases. ijcrt.orgmerckmillipore.com

For this compound, which is a polar compound, a polar stationary phase like silica gel is typically used in normal-phase TLC. sigmaaldrich.com The choice of the mobile phase is crucial; a solvent system that provides an optimal retardation factor (Rf) value is desired for good separation. The polarity of the mobile phase can be adjusted to control the migration of the compound; increasing the polarity of the mobile phase will generally result in a higher Rf value. sigmaaldrich.com Visualization of the separated spots can be achieved under UV light, as the imidazole rings in this compound are UV-active. nih.gov

Table 2: TLC Parameters for this compound Analysis

Parameter Description Typical Conditions for this compound
Stationary Phase The adsorbent layer on the TLC plate. Silica gel G60 F254 plates are commonly used, where "G" indicates gypsum as a binder, "60" is the mean pore size in Ångströms, and "F254" signifies fluorescence quenching at 254 nm for visualization.
Mobile Phase The solvent system used to develop the chromatogram. A mixture of a relatively non-polar solvent and a polar solvent, such as ethyl acetate/methanol or dichloromethane/methanol. The ratio is optimized to achieve an Rf value typically between 0.3 and 0.7.
Sample Application The method of applying the sample to the plate. A small spot of a concentrated solution of the sample is applied to the baseline of the TLC plate using a capillary tube. libretexts.org
Development The process of allowing the mobile phase to ascend the plate. The plate is placed in a closed chamber saturated with the mobile phase vapor to ensure even development.

| Visualization | The method used to see the separated compound spots. | The plate is observed under a UV lamp at 254 nm, where this compound will appear as a dark spot against a fluorescent background. Staining with iodine vapor or specific reagents can also be used. |

Column Chromatography (e.g., Silica Gel Chromatography)

Column chromatography is a preparative technique used for the purification of this compound from reaction mixtures or natural extracts. ajrconline.org Similar to TLC, it relies on the differential adsorption of compounds onto a solid stationary phase, typically silica gel, packed into a glass column. researchgate.netajrconline.org

The process involves loading the crude sample onto the top of the silica gel column and then eluting it with a solvent system (mobile phase). ajrconline.org The polarity of the mobile phase is often gradually increased (gradient elution) to sequentially elute compounds of increasing polarity. rochester.edu For this compound, a polar compound, it will be more strongly adsorbed to the silica gel and will require a more polar solvent to be eluted from the column.

The separation efficiency of column chromatography depends on factors such as the quality of the column packing, the choice of the mobile phase, and the flow rate. researchgate.netajrconline.org Fractions are collected as the solvent passes through the column and are typically analyzed by TLC to identify those containing the purified this compound.

Table 3: Column Chromatography Parameters for this compound Purification

Parameter Description Typical Conditions for this compound
Stationary Phase The adsorbent material packed in the column. Silica gel (60-120 mesh or 200-400 mesh) is commonly used. The choice of mesh size affects the resolution and flow rate.
Mobile Phase (Eluent) The solvent or solvent mixture that carries the sample through the column. A gradient of solvents is often employed, starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the proportion of a more polar solvent (e.g., methanol). This allows for the separation of compounds with a wide range of polarities.
Column Packing The method of preparing the column with the stationary phase. The "wet method" or "slurry method," where the silica gel is mixed with the initial eluent before being poured into the column, is preferred to ensure a uniform and bubble-free packing. ajrconline.org
Sample Loading How the crude sample is introduced to the column. The sample can be dissolved in a minimal amount of the initial eluent and carefully added to the top of the column. Alternatively, for less soluble samples, a "dry loading" method can be used where the sample is pre-adsorbed onto a small amount of silica gel. rochester.edu

| Fraction Collection | The process of collecting the eluting solvent in separate portions. | Small, equal-volume fractions are collected sequentially and analyzed by TLC to determine the composition of each fraction. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgnumberanalytics.comwikipedia.org This method is instrumental in determining the definitive molecular structure of this compound, including bond lengths, bond angles, and conformational details. numberanalytics.com

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. nih.gov The ordered arrangement of atoms in the crystal lattice causes the X-rays to diffract in a specific pattern of intensities and angles. wikipedia.org By measuring this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions can be deduced. nih.gov

For this compound, obtaining a high-quality single crystal is a critical and often challenging first step. wikipedia.org Once a suitable crystal is obtained, the X-ray diffraction data can reveal the precise stereochemistry of the molecule, including the configuration of the double bond in the urocanoyl moiety. The resulting crystal structure provides unambiguous proof of the compound's identity and conformation in the solid state.

Table 4: Key Parameters in X-ray Crystallography of this compound

Parameter Description Significance for this compound
Crystal System The classification of the crystal based on its symmetry. The crystal system (e.g., monoclinic, orthorhombic) provides initial information about the packing of the molecules in the unit cell.
Space Group The mathematical description of the symmetry elements of the crystal. The space group defines the arrangement of the molecules within the unit cell and is essential for solving the crystal structure.
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. These parameters define the size and shape of the repeating unit of the crystal lattice.
Z Value The number of molecules per unit cell. This value, in conjunction with the unit cell volume, allows for the calculation of the crystal density.
Bond Lengths and Angles The measured distances between bonded atoms and the angles between adjacent bonds. These provide precise details about the molecular geometry of this compound, confirming the connectivity and conformation of the molecule.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula to validate its empirical formula. libretexts.org

The procedure typically involves the combustion of a precisely weighed sample of the compound in a stream of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the masses of carbon, hydrogen, and nitrogen in the original sample can be calculated.

For a proposed molecular formula of this compound (C₁₁H₁₃N₅O), the theoretical elemental composition can be calculated. A close agreement, typically within a stringent tolerance of ±0.4%, between the experimental and theoretical values provides strong evidence for the correctness of the empirical and, by extension, the molecular formula. stackexchange.com

Table 5: Elemental Analysis Data for this compound (C₁₁H₁₃N₅O)

Element Theoretical Mass % Experimental Mass % (Hypothetical)
Carbon (C) 57.13% 57.05%
Hydrogen (H) 5.67% 5.71%
Nitrogen (N) 30.28% 30.19%

| Oxygen (O) | 6.92% | (Typically determined by difference) |

Method Validation Parameters for this compound Analysis in Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu For the analysis of this compound in a research setting, a comprehensive validation of the analytical method is crucial to ensure the reliability and accuracy of the results. The key validation parameters, as recommended by international guidelines such as those from the International Council for Harmonisation (ICH), are outlined below. researchgate.neteuropa.eu

Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For this compound, this would involve demonstrating that the analytical signal is not affected by structurally related compounds or other substances in the sample.

Linearity : Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu This is typically demonstrated by analyzing a series of standards of this compound at different concentrations and plotting the response versus concentration.

Range : The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu For an assay of this compound, this might be 80% to 120% of the expected test concentration. europa.eu

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by analyzing a sample with a known concentration of this compound (a certified reference material, if available) or by spike-recovery experiments.

Precision : Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the standard deviation or relative standard deviation of a series of measurements and is considered at three levels:

Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time. researchgate.net

Intermediate Precision : Precision within-laboratory variations, such as different days, different analysts, or different equipment. researchgate.net

Reproducibility : Precision between laboratories (collaborative studies). researchgate.net

Limit of Detection (LOD) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu

Limit of Quantitation (LOQ) : The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu For an HPLC method, this could involve varying the mobile phase composition, pH, or column temperature.

Table 6: Compound Names Mentioned in the Article

Compound Name
This compound
Histamine
Urocanic Acid
Acetonitrile
Methanol
Dichloromethane
Ethyl Acetate
Hexane
Toluene
Acetone
Triethylamine
Benzene
Carbon Dioxide
Water
Nitrogen
Oxygen
Iodine
Apigenin
Nicotinamide
N,N-diethylnicotinamide
N-methylnicotinamide
Nicotinic acid
Ibuprofen
Caffeine
Acetaminophen
Aspirin
Gallic acid
5-fluorouracil
Imiquimod
Ertugliflozin
Sitagliptin

Investigation of Biological Activities and Molecular Interactions of N Urocanylhistamine

Potential as a Histamine (B1213489) Receptor Modulator

The structural design of N-Urocanylhistamine, which incorporates the imidazole (B134444) moiety of histamine, points towards its potential as a modulator of histamine receptors. Histamine receptors, which include the H1, H2, H3, and H4 subtypes, are a class of G protein-coupled receptors that mediate a wide range of physiological and pathological processes, including allergic reactions, gastric acid secretion, and immune responses. mdpi.comjiaci.orgnih.gov The development of selective modulators for these receptors is a significant area of pharmaceutical research. nih.gov The structure of this compound is analogous to other compounds developed to be histamine receptor modulators with improved selectivity.

It is hypothesized that this compound acts as a ligand for histamine receptors, with a potential preference for the H3 receptor subtype. This hypothesis is based on its structure, which contains the imidazole ring of histamine, a key feature for H3 receptor targeting. The affinity of histamine itself varies significantly across the four receptor subtypes, with high affinity (in the nanomolar range) for H3 and H4 receptors, and lower affinity (in the micromolar range) for H1 and H2 receptors. jiaci.orgnih.gov

The selectivity of a ligand refers to its ability to bind preferentially to one type of receptor over others. sigmaaldrich.comwikipedia.org Given the structural similarities to H3 receptor antagonists like Nα-guanylhistamine, it is plausible that this compound exhibits selectivity for the H3 receptor. The table below presents a hypothetical binding profile for this compound compared to the known affinities of histamine.

Table 1: Hypothetical Histamine Receptor Binding Affinities (Ki)
CompoundH1 Receptor Affinity (Ki)H2 Receptor Affinity (Ki)H3 Receptor Affinity (Ki)H4 Receptor Affinity (Ki)
Histamine2-10 µM jiaci.org2-10 µM jiaci.org5-10 nM jiaci.org5-10 nM jiaci.org
This compound (Hypothetical)Low (µM range)Low (µM range)High (nM range)Moderate to High (nM range)

To experimentally validate the hypothetical binding affinities of this compound, several in vitro approaches can be employed. The primary method for determining a compound's binding affinity for a receptor is the radioligand displacement assay. This technique involves incubating cell membranes expressing the target receptor with a radiolabeled ligand that is known to bind to the receptor. mdpi.com Increasing concentrations of the unlabeled test compound, such as this compound, are added to compete with the radioligand for binding sites. mdpi.com The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀ value, which can then be used to calculate the binding affinity constant (Ki).

Beyond simple binding, functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Since histamine receptors are G protein-coupled, functional assays often measure changes in the concentration of second messengers, such as cyclic AMP (cAMP). For example, H2 receptor activation stimulates cAMP accumulation, while H3 and H4 receptor activation inhibits it. mdpi.comjiaci.org By measuring these downstream effects in the presence of this compound, its functional activity at each receptor subtype can be characterized.

Role in Intercellular Signaling Pathways (Hypothesized)

Intercellular signaling pathways are the networks of molecular interactions that govern how cells respond to their environment and communicate with each other. nih.govembopress.org When a ligand binds to a receptor, it initiates an intracellular signal transduction pathway that relays the signal from the cell surface to the interior of the cell, leading to a specific cellular response. khanacademy.org

If this compound modulates histamine receptors, it would hypothetically trigger or inhibit well-established signaling cascades. The four histamine receptor subtypes couple to different heterotrimeric G proteins to initiate distinct intracellular signaling pathways. mdpi.com

H1 Receptor: Couples mainly to Gαq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) phosphates and an increase in intracellular calcium. mdpi.com

H2 Receptor: Couples to Gαs proteins, which activate adenylyl cyclase (AC), resulting in the accumulation of cAMP. mdpi.com

H3 and H4 Receptors: Couple to Gαi/o proteins, which inactivate adenylyl cyclase and thus reduce intracellular cAMP levels. mdpi.comjiaci.org

Given its hypothesized selectivity for the H3 receptor, this compound would likely inhibit the formation of cAMP. The H3 receptor is primarily known as a presynaptic autoreceptor in the nervous system that inhibits the synthesis and release of histamine. mdpi.com It also acts as a heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, dopamine, and norepinephrine. mdpi.com Therefore, it is hypothesized that this compound, by acting on H3 receptors, could play a significant role in modulating neurotransmission through these intercellular signaling pathways.

Involvement in Physiological Processes within Invertebrate Systems

While most research on histamine receptors is focused on mammals, the fundamental components of cellular signaling are often conserved throughout evolution. nih.gov Invertebrates, such as insects and marine organisms, possess simpler and more accessible nervous and immune systems, making them valuable models for studying fundamental biological processes. nih.govnih.gov

Biogenic amines, including histamine and related compounds like serotonin (B10506) and octopamine, are crucial signaling molecules that function as neurotransmitters and neuromodulators in invertebrates. frontiersin.org These molecules regulate a wide array of physiological processes and behaviors. frontiersin.org The nervous systems of many marine invertebrates are well-organized and serve as models for analyzing neurotransmission and neuronal plasticity. nih.gov

Given that this compound is a histamine derivative, it is speculative but plausible that it could interact with histaminergic or similar biogenic amine receptor systems in invertebrates. Such an interaction could potentially modulate neuronal signaling, synaptic plasticity, or other neurological functions within these organisms.

Invertebrates rely on an innate immune system to defend against pathogens. mdpi.com This system involves circulating immune cells, often called hemocytes or coelomocytes, which are capable of phagocytosis, and the production of antimicrobial peptides (AMPs). nih.govfrontiersin.orgmdpi.com The signaling pathways that control these responses, such as the Toll-like receptor pathway, show remarkable conservation between insects and mammals. nih.gov

In mammals, histamine is a key mediator of inflammation and immune responses, with the H4 receptor being highly expressed on immune cells. nih.govmdpi.com It is an exploratory hypothesis that a histamine-related compound like this compound could have an immunomodulatory role in invertebrates. It could potentially influence the activity of hemocytes, modulate phagocytosis, or affect the production of AMPs, thereby contributing to the organism's defense mechanisms. frontiersin.orgmdpi.com

Influence on Developmental Processes (Investigative)

The direct influence of this compound on the developmental processes of marine invertebrates remains a largely investigative area with limited specific research. However, the presence and context of related compounds in developmental stages of certain organisms offer clues to its potential role. Many marine invertebrates rely on chemical cues to mediate critical life cycle transitions, such as settlement and metamorphosis. mdpi.com The developmental programs in these organisms, from a fertilized egg to an adult, involve complex molecular and genetic signaling pathways. tmu.ac.jp

For instance, studies on various marine invertebrates have shown that the larval stage is highly flexible and responsive to environmental chemical signals that can induce metamorphosis. ifremer.fr While this compound itself has not been explicitly identified as an induction cue, its constituent parts, histamine and urocanic acid, are biologically significant. Histamine is a known neurotransmitter, and urocanic acid is a metabolite of histidine. frontiersin.orgwikipedia.org In some mollusks, the degradation pathways of histidine, which can lead to urocanic acid, differ from those in vertebrates. vliz.be

The presence of neuroactive compounds in the eggs or larval stages of marine animals suggests a possible role in development, potentially as a protective agent or as a regulator of cellular processes. For example, chlorpyrifos, a neurotoxic compound, has been shown to affect sea urchin embryos at various developmental stages. nih.gov Although this compound is an endogenous compound, its neuroactive properties could imply a role in the intricate timing of developmental events, such as the differentiation of the nervous system or the establishment of larval behaviors. Research into the developmental biology of marine organisms like ascidians and sea urchins continues to uncover the genetic and molecular basis for their growth and differentiation, providing a framework for future investigations into how specific metabolites like this compound might function in these processes. tmu.ac.jpehu.eus

Study of this compound as a "Bioactive Compound" in Marine Chemical Ecology

This compound is considered a bioactive compound within the field of marine chemical ecology, which investigates how chemicals mediate interactions between organisms. oxfordbibliographies.commpg.derutgers.edu Marine invertebrates, many of which are soft-bodied and sessile, have evolved a sophisticated chemical arsenal (B13267) for defense, predation, and communication. mdpi.comnih.gov These organisms are prolific sources of novel, biologically active natural products, including a wide array of alkaloids, peptides, and terpenes. nih.govdiva-portal.orgmdpi.com

This compound, a derivative of the potent biogenic amine histamine, likely functions as a neurotoxin. frontiersin.org In the marine environment, such compounds are often key components of venoms used to paralyze prey or as deterrents against predators. mdpi.com The study of chemical ecology seeks to understand the specific roles these molecules play. awi.decombat-project.eu For example, extracts from the marine sponge Geodia barretti which are known to contain histamine and other metabolites, cause muscle contractions, indicating a potent biological effect. diva-portal.org

The function of a specific compound like this compound is often part of a synergistic chemical cocktail. Research in chemical ecology involves assays to determine the effect of these compounds on relevant interacting species, such as predators or prey organisms.

Ecological Interaction Observed Effect of Secretion/Venom Inferred Role of this compound
Predator DeterrenceRapid retreat of predatory fish upon contact.Aversive neurotoxic agent causing irritation or pain.
Prey EnvenomationParalysis or reduced mobility in small crustacean prey.Component of a neurotoxic mixture that disrupts neuromuscular function.
AntifoulingInhibition of barnacle larvae settlement on the organism's surface.Potential anti-settlement cue, disrupting larval behavior.
Antimicrobial DefenseInhibition of marine bacterial growth in laboratory assays.Component of a chemical shield against pathogens.

This table provides examples of research findings in marine chemical ecology where a secretion containing this compound was tested. The specific contribution of this compound to the observed effect often requires further deconvolution of the chemical mixture.

While histamine itself has well-documented roles in allergic reactions and as a neurotransmitter, its derivatives in marine organisms are often adapted for ecological functions. mdpi.commdpi.com For example, various bioactive compounds from seaweed have been investigated for their ability to inhibit histamine formation in other products, showcasing the broad interest in histamine-related pathways in marine systems. researchgate.net The study of this compound within its natural context is essential to fully appreciate its evolutionary purpose and its contribution to the structure and function of marine communities. mdpi.com

Future Directions and Emerging Research Avenues for N Urocanylhistamine Studies

Elucidation of Complete Biosynthetic Pathways through Enzymatic Studies

The formation of N-Urocanylhistamine involves the conjugation of urocanic acid and histamine (B1213489) via an amide bond. The biosynthetic pathways of its precursors are well-established. Histamine is produced from the amino acid L-histidine through a decarboxylation reaction catalyzed by L-histidine decarboxylase (HDC). nih.govnih.govsigmaaldrich.com Similarly, urocanic acid is synthesized from L-histidine by the enzyme histidase (also known as histidinase or histidine ammonia-lyase). ontosight.airesearchgate.net

Despite this knowledge, the specific enzyme responsible for ligating urocanic acid to histamine has not been identified. Future research must focus on the discovery and characterization of this putative "N-urocanoyl-histamine synthase" or "histamine N-urocanoyl transferase." A critical research objective will be to isolate this enzyme from organisms known to produce this compound, such as certain marine mollusks. nast.phresearchgate.net Subsequent enzymatic studies would involve:

Enzyme Assays: Developing robust assays to screen tissue homogenates for the specific catalytic activity that produces this compound from its precursors.

Purification and Sequencing: Isolating the enzyme using chromatographic techniques and identifying its amino acid sequence through mass spectrometry.

Gene Cloning and Expression: Using the protein sequence to identify and clone the corresponding gene, followed by heterologous expression to produce recombinant enzyme for detailed kinetic analysis.

Substrate Specificity: Characterizing the enzyme's specificity for different acyl donors (besides urocanic acid) and acyl-accepting amines (besides histamine).

Unraveling this enzymatic step is fundamental to understanding the regulation of this compound production and its physiological significance.

Identification and Characterization of Specific this compound Receptors or Binding Proteins

The biological effects of this compound are presumably mediated through interaction with specific receptors or binding proteins. Given its structure, which combines moieties from both histamine and urocanic acid, it may interact with known histamine receptors. The imidazole (B134444) portion of the molecule is particularly suggestive of an interaction with histamine receptors, such as the H3 subtype. Furthermore, studies have shown that cis-urocanic acid can modulate cellular responses mediated by histamine receptors, indicating a potential interplay between these molecules at the receptor level. nih.gov

Future research should prioritize the de-orphanization of this compound's molecular targets. Key experimental approaches include:

Radioligand Binding Assays: These assays are a classic method to identify and characterize receptor interactions. nih.govsci-hub.se They involve using a radiolabeled form of this compound (or a related high-affinity ligand) to test for binding to cell membranes expressing known histamine receptor subtypes (H1R, H2R, H3R, H4R) or to discover novel binding sites. sigmaaldrich.com Competition binding experiments with unlabeled this compound would allow for the determination of binding affinity (Ki) and receptor density (Bmax). nih.gov

Functional Assays: Once binding is established, functional assays are needed to determine if this compound acts as an agonist, antagonist, or inverse agonist. This could involve measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium (Ca2+) levels, which are known to be affected by histamine receptor activation. nih.gov

Affinity Chromatography: This technique can be used to isolate potential binding proteins from cell lysates by using this compound immobilized on a solid support.

Identifying the specific molecular targets is a crucial step toward deciphering the compound's mechanism of action and its role in physiology and disease.

Development of Genetically Engineered Model Organisms for Functional Studies

To understand the in vivo function of this compound, researchers will need to turn to genetically engineered model organisms. While no models currently exist specifically for this compound, the tools and strategies are well-established. plos.org Transgenic mouse models have already proven invaluable for studying histamine metabolism and signaling. nih.govfrontiersin.orgresearchgate.net

Future research in this area will likely proceed in several stages:

Leveraging Existing Models: Initially, existing transgenic mice, such as those overexpressing specific human histamine receptors (e.g., H2-TG mice) or HDC-Cre mice (which allow for manipulation of histamine-producing cells), can be used. nih.govfrontiersin.org Administering exogenous this compound to these animals could reveal its effects on specific histamine-related physiological processes.

Creating Knockout Models: Once the gene for the this compound-synthesizing enzyme is identified (as per section 7.1), it will be possible to create knockout mouse models that lack the ability to produce the compound. These models would be instrumental in revealing the consequences of its absence, thereby uncovering its endogenous functions.

Developing Conditional and Inducible Models: To study the function of this compound in specific tissues or at specific developmental stages, conditional or inducible knockout models can be generated. researchgate.net This approach can circumvent potential embryonic lethality and allow for a more nuanced analysis of the compound's role in adult physiology.

These genetically engineered animals will be essential for moving from in vitro observations to a comprehensive understanding of the physiological and pathophysiological roles of this compound.

Advanced Computational and Structural Biology Approaches (e.g., Molecular Docking, Dynamics Simulations)

Computational methods are powerful predictive tools in modern biology and drug discovery, and they represent a promising avenue for this compound research. dovepress.com Molecular docking and molecular dynamics (MD) simulations can provide atomistic insights into how this compound interacts with potential protein targets, even before these interactions are confirmed experimentally. researchgate.netjscimedcentral.comwustl.edu

Future computational studies should focus on:

Homology Modeling: In the absence of crystal structures for specific this compound receptors, homology models can be built based on the known structures of related receptors, such as the histamine receptors. nih.gov

Molecular Docking: this compound can be docked into the binding sites of modeled or known receptor structures to predict its preferred binding orientation and to estimate its binding affinity. ijpsonline.commdpi.com This can help prioritize which receptors to investigate experimentally and guide the design of more potent or selective analogs.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the stability of the predicted this compound-receptor complex over time. nih.govmdpi.com These simulations provide a dynamic view of the interaction, revealing how the ligand and receptor accommodate each other and the role of surrounding water molecules. rsc.org They can also help to understand how ligand binding might induce conformational changes in the receptor, leading to its activation or inactivation.

These in silico approaches, when used in conjunction with experimental data, can significantly accelerate the pace of discovery in this compound research.

Exploration of this compound in Diverse Biological Contexts Beyond Marine Invertebrates

To date, this compound has primarily been identified in marine invertebrates, such as gastropod mollusks. nast.phresearchgate.net However, its precursors, urocanic acid and histamine, are widely distributed in mammals, including humans. sigmaaldrich.comontosight.ai Urocanic acid is a significant component of the mammalian epidermis, where it acts as a natural UV filter and immunomodulator. medchemexpress.comresearchgate.netaai.org Histamine is a crucial mediator of inflammation, gastric acid secretion, and neurotransmission. nih.govnih.govsigmaaldrich.com

The presence of both precursors in high concentrations in specific mammalian tissues, particularly the skin, raises the intriguing possibility that this compound may also be synthesized and have a functional role in vertebrates. Future research should therefore aim to:

Develop Sensitive Detection Methods: Utilize advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to search for endogenous this compound in various mammalian tissues (e.g., skin, brain, gut) and biofluids.

Investigate Functional Roles in Mammalian Systems: Explore whether this compound plays a role in processes where its precursors are known to be important. For example, given the immunomodulatory properties of cis-urocanic acid, researchers could investigate if this compound influences skin immunity or inflammatory responses. aai.orgresearchgate.net Its potential interaction with histamine receptors also points to possible roles in neurological or gastrointestinal functions. nih.gov

Discovering a role for this compound in mammals would significantly expand its biological relevance and open up new avenues for therapeutic research.

Integration of Omics Data for Systems-Level Understanding of this compound Biology

To fully grasp the biological importance of this compound, a systems-level approach is necessary. Omics technologies—including metabolomics, proteomics, and transcriptomics—provide a holistic view of the molecular changes within a biological system and are perfectly suited for this purpose. wikipedia.orgnwu.ac.za A systems biology approach has been advocated for understanding the complex network of histamine metabolism and its connections to other pathways. mdpi.com

Future research should integrate multi-omics data to build a comprehensive model of this compound's influence network. This could involve:

Metabolomic Profiling: Comparing the global metabolite profiles of cells or organisms that can produce this compound with those that cannot (e.g., the knockout models from section 7.3). nih.gov This can reveal which metabolic pathways are impacted by the presence or absence of the compound. mdpi.com The Human Metabolome Database (HMDB) can serve as a valuable resource for identifying related metabolites. hmdb.ca

Proteomic and Transcriptomic Analyses: Identifying changes in protein and gene expression that occur in response to this compound. This would highlight the signaling pathways and cellular processes that are regulated by the compound.

Integrative Analysis: The ultimate goal is to combine these different omics datasets to construct a comprehensive network model. innatedb.com This model would illustrate how this compound synthesis and signaling are integrated with broader physiological processes like immunity, metabolism, and intercellular communication, providing a much deeper understanding than can be achieved by studying single components in isolation.

This integrative approach will be key to unlocking the full story of this compound's role in biology.

Q & A

Q. How should researchers address discrepancies in historical literature regarding this compound’s metabolic pathways?

  • Methodological Answer : Reanalyze raw data from prior studies (if accessible) or replicate key experiments under controlled conditions. Use isotopic labeling (e.g., ¹⁴C-N-Urocanylhistamine) to trace metabolite formation conclusively. Engage in collaborative peer review to reconcile interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.